molecular formula C20H14FN3O4 B3532697 N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide

N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide

Cat. No.: B3532697
M. Wt: 379.3 g/mol
InChI Key: RSKWFCJZHBELHS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and a nitrobenzoyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide typically involves the following steps:

    Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzoyl chloride.

    Amination: 4-nitrobenzoyl chloride is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-4-nitrobenzamide.

    Coupling Reaction: The final step involves the coupling of N-(4-fluorophenyl)-4-nitrobenzamide with another benzamide derivative under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(4-fluorophenyl)-2-[(4-aminobenzoyl)amino]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoroaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The benzamide core provides a scaffold for further functionalization and optimization of biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Lacks the nitrobenzoyl group, resulting in different chemical and biological properties.

    N-(4-nitrophenyl)benzamide:

    N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness

N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4/c21-14-7-9-15(10-8-14)22-20(26)17-3-1-2-4-18(17)23-19(25)13-5-11-16(12-6-13)24(27)28/h1-12H,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKWFCJZHBELHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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